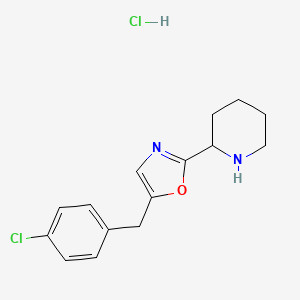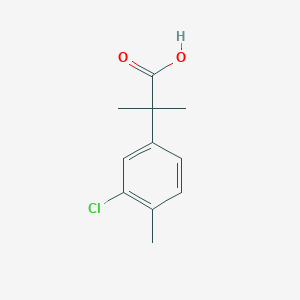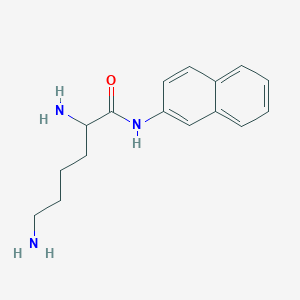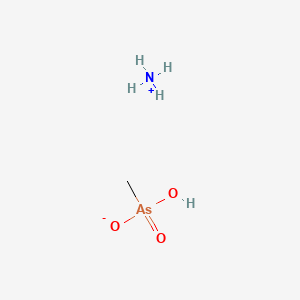
Monoammonium methanearsonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsonic acid, methyl-, monoammonium salt (9CI): , also known by its CAS number 2321-53-1, is an organoarsenic compound. It is a derivative of methylarsonic acid and is characterized by the presence of a methyl group attached to the arsenic atom. This compound is typically found as a white, water-soluble solid and is used in various industrial and agricultural applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of arsonic acid, methyl-, monoammonium salt involves the reaction of arsenous acid with methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Arsonic acid, methyl-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenic pentoxide, while reduction can produce arsine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, arsonic acid, methyl-, monoammonium salt is used as a precursor for the synthesis of other organoarsenic compounds. It is also employed in various analytical techniques to study arsenic chemistry .
Biology and Medicine: In biological research, this compound is used to study the effects of arsenic on cellular processes. It has applications in toxicology to understand the mechanisms of arsenic toxicity and its impact on human health .
Industry: Industrially, arsonic acid, methyl-, monoammonium salt is used as a herbicide and fungicide, particularly in the cultivation of cotton and rice. It helps control unwanted vegetation and fungal infections, thereby improving crop yield .
Wirkmechanismus
The mechanism of action of arsonic acid, methyl-, monoammonium salt involves its interaction with cellular components. The compound can interfere with enzyme function by binding to thiol groups, leading to the inhibition of critical metabolic pathways. This results in cellular toxicity and can cause cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Methylarsonic acid: A closely related compound with similar chemical properties but without the ammonium salt form.
Disodium methyl arsonate: Another derivative used as a herbicide with different solubility and application properties.
Uniqueness: Arsonic acid, methyl-, monoammonium salt is unique due to its specific ammonium salt form, which affects its solubility and reactivity. This makes it particularly useful in certain industrial applications where other derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
2321-53-1 |
|---|---|
Molekularformel |
CH8AsNO3 |
Molekulargewicht |
157.00 g/mol |
IUPAC-Name |
azanium;hydroxy(methyl)arsinate |
InChI |
InChI=1S/CH5AsO3.H3N/c1-2(3,4)5;/h1H3,(H2,3,4,5);1H3 |
InChI-Schlüssel |
MLWMZTRCXNCAPF-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](=O)(O)[O-].[NH4+] |
Verwandte CAS-Nummern |
124-58-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


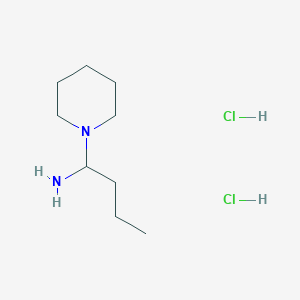
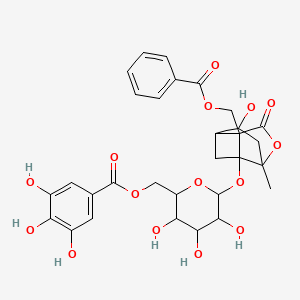
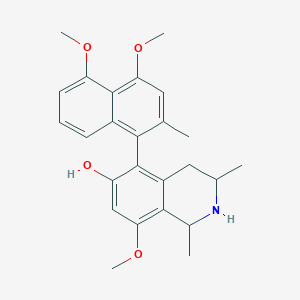
![5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12301089.png)
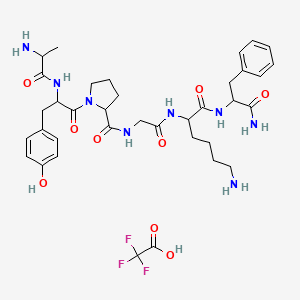
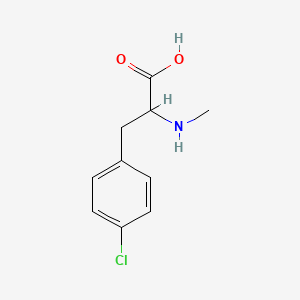
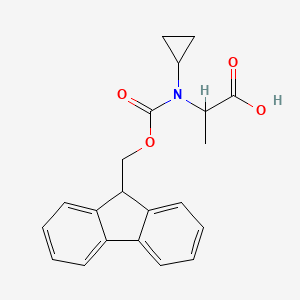
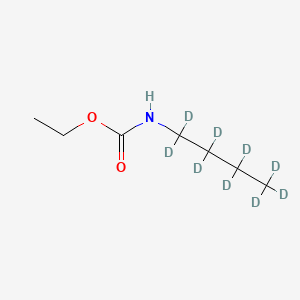
![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)
![2-[10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301139.png)

